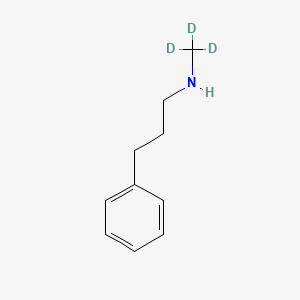
2,6-Deoxyfructosazine-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Deoxyfructosazine-13C4 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 2,6-deoxyfructose, a rare sugar found in nature. The compound is labeled with four carbon-13 isotopes, making it particularly useful in metabolic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Deoxyfructosazine-13C4 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 2,6-deoxyfructosazine. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and controlled reaction environments to ensure the incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of specialized equipment to handle the labeled compounds and maintain the integrity of the isotopes throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Deoxyfructosazine-13C4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2,6-Deoxyfructosazine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new compounds.
Industry: Applied in the production of labeled compounds for use in various industrial processes
Wirkmechanismus
The mechanism of action of 2,6-Deoxyfructosazine-13C4 involves its incorporation into metabolic pathways where it can be traced using spectroscopic methods. The labeled carbon atoms allow researchers to follow the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Deoxyfructosazine: The non-labeled version of the compound, used in similar research applications but without the benefits of isotope labeling.
2,6-Deoxyglucosazine: Another derivative of deoxy sugars, used in metabolic studies and biochemical research.
Uniqueness: 2,6-Deoxyfructosazine-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research areas where understanding the detailed pathways and transformations of carbon atoms is crucial .
Eigenschaften
IUPAC Name |
(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUNOHYVYVNIP-ORHSJBJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=[13C]([13CH]=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-52-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)




![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)



